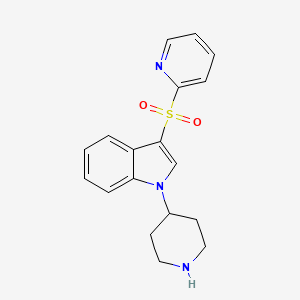
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a piperidine ring and a pyridine sulfonyl group attached to the indole core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- can be synthesized through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be attached through a sulfonylation reaction, where a pyridine sulfonyl chloride reacts with the indole-piperidine intermediate in the presence of a base.
Industrial Production Methods: Industrial production of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole, piperidine, or pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane and dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The piperidine and pyridine sulfonyl groups may interact with specific receptors or enzymes, modulating their activity.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- can be compared with other similar compounds, such as:
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridylsulfonyl)-: Similar structure but with variations in the position of the sulfonyl group, affecting its reactivity and interactions.
1H-Indole, 1-(4-piperidinyl)-3-(2-thiazolylsulfonyl)-:
The uniqueness of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
651335-74-9 |
|---|---|
分子式 |
C18H19N3O2S |
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-piperidin-4-yl-3-pyridin-2-ylsulfonylindole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,18-7-3-4-10-20-18)17-13-21(14-8-11-19-12-9-14)16-6-2-1-5-15(16)17/h1-7,10,13-14,19H,8-9,11-12H2 |
InChI 键 |
QYYWSROAEDERRP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


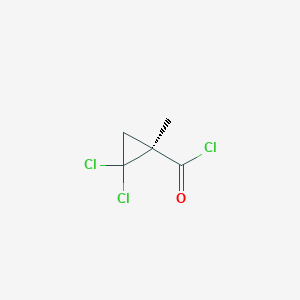
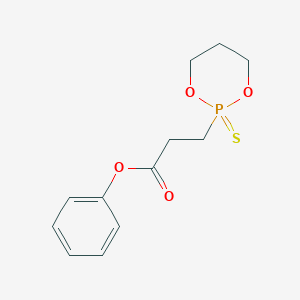
![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)

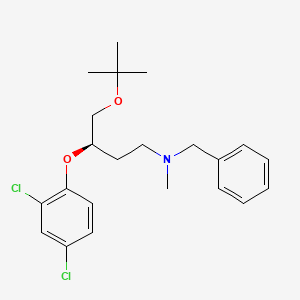
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
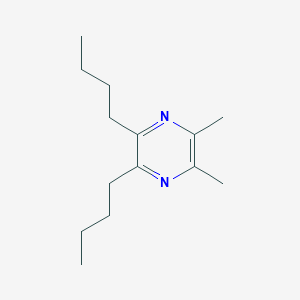


![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
